molecular formula C76H137N3O31 B10781473 Mipragoside

Mipragoside

Cat. No.: B10781473
M. Wt: 1588.9 g/mol
InChI Key: NBMVYETVBIIWFF-INDAXCSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mipragoside is a ganglioside derivative, specifically the isopropyl ester of a monosialotetrahexosyl ganglioside (GM1). Gangliosides are complex biological molecules consisting of a carbohydrate chain with one or more sialic acid residues attached to a double lipophilic tail formed by the amino alcohol sphingosine and a fatty acid. These substances are natural components of the outer surface of cell membranes, particularly abundant in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mipragoside involves the esterification of GM1 ganglioside. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Mipragoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mipragoside has a wide range of scientific research applications:

Mechanism of Action

Mipragoside exerts its effects primarily through its interaction with cell membranes. It inhibits cell membrane permeability, which leads to reduced inflammation and histamine release. The molecular targets include cell surface receptors and enzymes involved in inflammatory pathways. The esterification of GM1 enhances its anti-inflammatory and analgesic activities by increasing its anti-exudative capacity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique esterification enhances its pharmacological properties, making it more effective in reducing inflammation and histamine release compared to its parent compound, GM1. Its specific structure allows for better interaction with cell membranes, leading to improved therapeutic outcomes .

Properties

Molecular Formula

C76H137N3O31

Molecular Weight

1588.9 g/mol

IUPAC Name

propan-2-yl (2S,4R,5S,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C76H137N3O31/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-55(90)79-47(48(87)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)43-100-72-64(97)62(95)66(53(41-83)104-72)106-74-65(98)70(110-76(75(99)101-44(3)4)37-49(88)56(77-45(5)85)69(109-76)58(91)50(89)38-80)67(54(42-84)105-74)107-71-57(78-46(6)86)68(60(93)52(40-82)102-71)108-73-63(96)61(94)59(92)51(39-81)103-73/h33,35,44,47-54,56-74,80-84,87-89,91-98H,7-32,34,36-43H2,1-6H3,(H,77,85)(H,78,86)(H,79,90)/b35-33+/t47?,48?,49-,50?,51-,52-,53-,54-,56+,57-,58?,59+,60+,61+,62-,63-,64-,65-,66-,67+,68-,69+,70-,71+,72-,73+,74+,76+/m1/s1

InChI Key

NBMVYETVBIIWFF-INDAXCSBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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